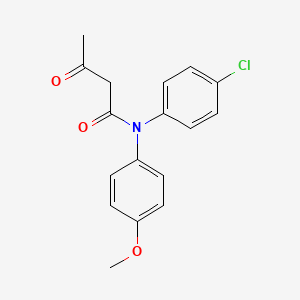
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound features both chlorophenyl and methoxyphenyl groups attached to a central oxobutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-chloroaniline and 4-methoxyaniline with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the oxobutanamide structure can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)acetamide
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)propionamide
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)butyramide
Uniqueness
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its oxobutanamide structure may offer different reactivity and interaction profiles compared to similar compounds with varying chain lengths or substituents.
Properties
CAS No. |
61298-20-2 |
|---|---|
Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-12(20)11-17(21)19(14-5-3-13(18)4-6-14)15-7-9-16(22-2)10-8-15/h3-10H,11H2,1-2H3 |
InChI Key |
VFQRFQFNVAKYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















